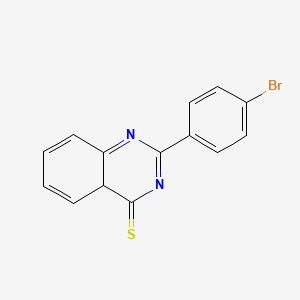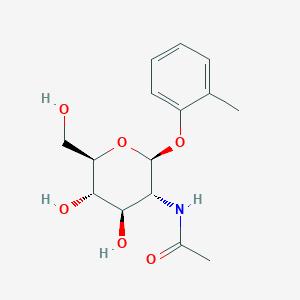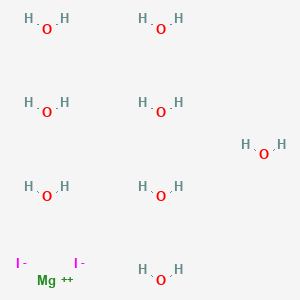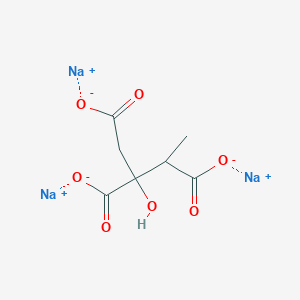![molecular formula C6H2Br2N2OS B12349083 5,6-dibromo-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12349083.png)
5,6-dibromo-4aH-thieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dibromo-4aH-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by the presence of bromine atoms at the 5th and 6th positions of the thieno[2,3-d]pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dibromo-4aH-thieno[2,3-d]pyrimidin-4-one typically involves the bromination of thieno[2,3-d]pyrimidin-4-one. One common method involves the reaction of thieno[2,3-d]pyrimidin-4-one with bromine in the presence of sodium acetate and acetic acid. The reaction mixture is refluxed for several hours, followed by cooling and extraction to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5,6-Dibromo-4aH-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 5th and 6th positions can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, products can include amino, thio, or alkoxy derivatives.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and thioethers.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an anticancer agent, with studies indicating its cytotoxic activity against various cancer cell lines.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in cancer and other diseases.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems with potential biological activities.
Mechanism of Action
The mechanism of action of 5,6-dibromo-4aH-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes, leading to the disruption of cellular signaling pathways that are crucial for cancer cell proliferation and survival . The exact molecular targets and pathways may vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.
Pyrido[2,3-d]pyrimidin-5-ones: These compounds have a fused pyridine ring instead of a thiophene ring and exhibit different biological activities.
Uniqueness
5,6-Dibromo-4aH-thieno[2,3-d]pyrimidin-4-one is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity. The bromine atoms can serve as points of attachment for further functionalization, making the compound a versatile intermediate in chemical synthesis.
Properties
Molecular Formula |
C6H2Br2N2OS |
|---|---|
Molecular Weight |
309.97 g/mol |
IUPAC Name |
5,6-dibromo-4aH-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H2Br2N2OS/c7-3-2-5(11)9-1-10-6(2)12-4(3)8/h1-2H |
InChI Key |
FSWLABRTUPSAMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)C2C(=C(SC2=N1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12349007.png)

![[(2R,3R,4R,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12349022.png)


![N,N-diethyl-N'-[(1-ethyl-1H-pyrazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B12349043.png)


![Quinoxalino[2,3-b]phenazine](/img/structure/B12349049.png)




